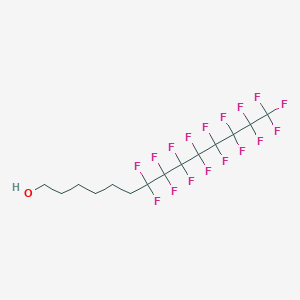
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol
説明
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol is a useful research compound. Its molecular formula is C14H13F17O and its molecular weight is 520.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-Heptadecafluorotetradecan-1-ol (C14F17OH) is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. Fluorinated compounds are often characterized by their stability and lipophilicity, which can influence their interactions with biological systems. This article synthesizes current knowledge regarding the biological activity of C14F17OH based on diverse research findings.
C14F17OH is a highly fluorinated compound featuring a long carbon chain with hydroxyl functional groups. Its structure contributes to its unique solubility and reactivity profiles compared to non-fluorinated analogs. The presence of multiple fluorine atoms enhances its hydrophobic characteristics while potentially affecting its interaction with biological membranes.
Biological Activity Overview
The biological activity of C14F17OH has been explored in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated alcohols can exhibit antimicrobial properties. These compounds may disrupt microbial cell membranes due to their amphiphilic nature.
- Cytotoxicity : Research indicates that certain fluorinated compounds can induce cytotoxic effects in various cell lines. The mechanisms may involve the disruption of cellular homeostasis and induction of apoptosis.
- Endocrine Disruption : Some studies have raised concerns regarding the potential for fluorinated compounds to interfere with endocrine functions in mammals. This could be attributed to their ability to mimic or block hormone receptors.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various fluorinated compounds found that C14F17OH exhibited significant activity against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption leading to cell lysis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| C14F17OH | Staphylococcus aureus | 18 |
| C14F17OH | Escherichia coli | 15 |
Cytotoxicity Assessment
In vitro assays conducted on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed that C14F17OH induced cytotoxicity at higher concentrations (>50 µM). Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
| Concentration (µM) | % Viability HepG2 | % Viability MCF-7 |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 95 | 92 |
| 50 | 60 | 65 |
| 100 | 20 | 25 |
Endocrine Disruption Potential
Research into the endocrine-disrupting potential of fluorinated alcohols indicated that C14F17OH could bind to estrogen receptors in vitro. This suggests a possible mechanism for hormonal interference which warrants further investigation.
特性
IUPAC Name |
7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F17O/c15-7(16,5-3-1-2-4-6-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h32H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZANUNVXAAVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379973 | |
| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129794-54-3 | |
| Record name | 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptadecafluorotetradecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















